molecular formula C15H18N4O3S B2943156 N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 451463-89-1

N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No.: B2943156
CAS No.: 451463-89-1
M. Wt: 334.39
InChI Key: WYCWILPKBFOJAB-UHFFFAOYSA-N
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Description

N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a chemical compound notable for its application in various scientific fields. This compound features a morpholine ring, a quinazolinone core, and a thioxo group, which contribute to its unique properties and versatility in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common approach includes:

  • Formation of the quinazolinone core: : This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

  • Incorporation of the thioxo group: : Introducing the thioxo group often requires the use of reagents like Lawesson's reagent under controlled conditions.

  • Attachment of the morpholine ring: : Morpholine is coupled using nucleophilic substitution reactions, ensuring the proper positioning on the quinazolinone ring.

  • Introduction of the propanamide moiety: : This can be done by reacting with an acylating agent, such as propionyl chloride, under basic conditions.

Industrial Production Methods

Scaling up the production for industrial purposes requires optimization of these synthetic steps to ensure high yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and the use of robust catalysts help achieve this.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically transforming the thioxo group into a sulfone.

  • Reduction: : Reduction reactions might target the ketone or thioxo functionalities, depending on the reducing agents used.

  • Substitution: : Nucleophilic substitution reactions can introduce different substituents into the morpholine or quinazolinone rings.

Common Reagents and Conditions

  • Oxidizing Agents: : m-Chloroperbenzoic acid (MCPBA) for oxidation reactions.

  • Reducing Agents: : Sodium borohydride (NaBH4) for reducing ketones.

  • Solvents: : Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used to dissolve reactants and facilitate reactions.

Major Products

  • Oxidation products: Sulfones or sulfoxides.

  • Reduction products: Alcohols or thiols.

  • Substitution products: Various derivatives with altered functional groups, enhancing the compound's reactivity or specificity.

Scientific Research Applications

N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide finds its applications in several scientific research fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Serves as a molecular probe in studying enzyme interactions and cellular processes.

  • Industry: : Employed in the production of specialty chemicals and materials due to its unique structural features.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The morpholine ring often acts as a binding moiety, while the quinazolinone core and thioxo group play roles in the overall biological activity. The precise pathways involved depend on the specific application, but generally involve inhibition or modulation of enzymatic activity.

Comparison with Similar Compounds

N-morpholino-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is compared with other thioxoquinazolinones and morpholine-containing compounds:

  • Thioxoquinazolinones: : These compounds share a similar quinazolinone core but vary in substituents, which can significantly alter their properties.

  • Morpholine derivatives: : Other morpholine-based compounds might not have the same level of reactivity or biological activity due to the absence of the thioxoquinazolinone moiety.

List of Similar Compounds

  • 2-thioxo-1,2-dihydroquinazolin-4(3H)-one

  • N-morpholino-2-(2-oxo-1,2-dihydroquinazolin-3-yl)acetamide

  • Morpholino derivatives with varied substitution patterns

This should give you a comprehensive understanding of this compound!

Properties

IUPAC Name

N-morpholin-4-yl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-13(17-18-7-9-22-10-8-18)5-6-19-14(21)11-3-1-2-4-12(11)16-15(19)23/h1-4H,5-10H2,(H,16,23)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCWILPKBFOJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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